Biotin-PEG3-aldehyde is a specialized biotinylation reagent that incorporates a polyethylene glycol (PEG) spacer with an aldehyde functional group. This compound is primarily utilized in bioconjugation processes, allowing for the labeling and detection of proteins and other biomolecules in various biological assays. The aldehyde functionality enables selective reactions with amines, facilitating the formation of stable covalent bonds. The presence of the PEG component enhances solubility and flexibility, which is crucial for maintaining the functionality of biotin in biological systems. The chemical formula for Biotin-PEG3-aldehyde is with a molecular weight of approximately 550.67 g/mol .
Biotin-PEG3-aldehyde is classified under biotinylation reagents, specifically designed for biochemical applications. It is commercially available from various suppliers, including Conju-Probe and MedChemExpress, which provide detailed specifications on purity and storage conditions . Its unique structure allows it to participate in oxime/hydrazone ligation reactions, making it a valuable tool in chemical biology.
The synthesis of Biotin-PEG3-aldehyde typically involves several key steps:
This multi-step synthetic approach allows for precise control over the properties and functionalities of the final product.
Biotin-PEG3-aldehyde features a complex molecular structure characterized by its biotin moiety linked to a PEG chain ending with an aldehyde group. The structural components include:
The molecular structure can be represented as follows:
The compound exhibits a molecular weight of 550.67 g/mol and has a purity greater than 90% .
Biotin-PEG3-aldehyde undergoes various chemical reactions due to its functional groups:
These reactions are crucial for applications in protein labeling and detection.
The mechanism of action for Biotin-PEG3-aldehyde primarily revolves around its ability to bind specifically to avidin or streptavidin proteins through its biotin component. This binding occurs via high-affinity interactions that are essential for various biochemical applications.
Biotin-PEG3-aldehyde exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as a bioconjugation reagent in various experimental setups .
Biotin-PEG3-aldehyde has a wide range of applications in scientific research and biotechnology:
The triethylene glycol (PEG3) spacer in Biotin-PEG3-aldehyde (C₂₆H₃₈N₄O₇S, MW 550.67) serves as a critical structural modulator between the biotin headgroup and the terminal aldehyde [3] [6]. Composed of three repeating ethylene oxide units (-CH₂CH₂O-), this hydrophilic spacer confers exceptional aqueous solubility (>50 mg/mL in water) – a property unattainable with non-PEGylated biotin analogs [2] [5]. The flexible PEG3 chain adopts a dynamic zig-zag conformation with an extended length of approximately 15.6 Å, creating a physical separation between the bulky biotin moiety and conjugated biomolecules [4]. This spatial segregation is paramount for mitigating steric interference during biotin-avidin recognition, as demonstrated by a 92% retention of streptavidin binding affinity compared to unconjugated biotin [5] [7]. Molecular dynamics simulations reveal the PEG3 spacer enhances conformational entropy, allowing the biotin group rotational freedom to optimally orient within avidin's binding pocket without requiring protein deformation [4] [7].
Table 1: Physicochemical Properties of Biotin-PEG3-aldehyde
| Property | Value | Measurement Method |
|---|---|---|
| Molecular Formula | C₂₆H₃₈N₄O₇S | High-resolution MS |
| Molecular Weight | 550.67 g/mol | Mass spectrometry |
| Purity | ≥95% | Analytical HPLC |
| Aqueous Solubility | >50 mg/mL | Turbidimetry |
| Extended Spacer Length | 15.6 Å | Molecular modeling |
The terminal aldehyde group (-CHO) enables chemoselective conjugation under mild aqueous conditions (pH 5.0-7.4) [3] [6]. This electrophilic carbonyl undergoes efficient Schiff base formation with primary amines (ε-amino group of lysines or N-termini) followed by stable linkage via reductive amination using NaBH₃CN [6]. Kinetic studies reveal second-order reaction kinetics with rate constants (k₂) of 0.15–0.82 M⁻¹s⁻¹ at 25°C, depending on target amine pKa [4]. Crucially, the aldehyde displays minimal cross-reactivity with thiols at physiological pH, enabling site-specific modification of amine-containing biomolecules without protecting groups [6]. When conjugating antibodies, this selectivity results in 85–90% retention of antigen-binding capacity compared to random lysine conjugation methods – attributed to preferential reaction at less critical surface-exposed amines [3] [4]. Post-conjugation, the PEG3 spacer maintains hydrophilicity around the biotin tag, preventing aggregation observed with hydrophobic linkers during storage [2] [5].
The bicyclic [3aS,4S,6aR]-hexahydrothieno[3,4-d]imidazol-4-one (biotin) moiety enables near-irreversible binding to avidin (Kd = 10⁻¹⁵ M) and streptavidin (Kd = 10⁻¹⁴ M) through a multi-step mechanism [1] [7]. Stopped-flow calorimetry reveals the association is strongly exothermic (ΔH = -20.3 kcal/mol for avidin; -23 kcal/mol for streptavidin), driven by burial of the biotin hydrophobic core and formation of 8–10 hydrogen bonds with conserved residues (Asn12, Ser16, Tyr33, Ser35, Trp92) in the binding pocket [1] [7]. Despite enthalpic dominance, the entropy change (ΔS) is near-zero due to compensatory effects: conformational entropy loss from biotin immobilization is balanced by hydrophobic displacement of ordered water molecules [1] [7]. Association kinetics exhibit Arrhenius temperature dependence with activation energies (Ea) of 6–15 kcal/mol – substantially higher than diffusion-limited reactions (3–4 kcal/mol) – indicating a gated binding mechanism where protein side-chain reorganization precedes ligand entry [7].
Table 2: Thermodynamic Parameters of Biotin-PEG3-aldehyde Binding to Avidin/Streptavidin
| Parameter | Avidin-Biotin | Streptavidin-Biotin | Measurement Technique |
|---|---|---|---|
| Association Constant (Ka) | 1 × 10¹⁵ M⁻¹ | 1 × 10¹⁴ M⁻¹ | Isothermal Titration Calorimetry |
| ΔH | -20.3 kcal/mol | -23.0 kcal/mol | ITC |
| ΔG (25°C) | -21.8 kcal/mol | -20.1 kcal/mol | Van't Hoff analysis |
| TΔS | +1.5 kcal/mol | +2.9 kcal/mol | ITC/Van't Hoff |
| kon | 3.2 × 10⁷ M⁻¹s⁻¹ | 1.1 × 10⁸ M⁻¹s⁻¹ | Stopped-flow fluorescence |
The PEG spacer length critically modulates bioconjugate performance through three mechanisms: hydrodynamic radius (Rh), binding accessibility, and solubility enhancement. Biotin-PEGn-aldehyde variants (n=1–24) show distinct behavior:
Table 3: Performance Metrics of Biotin-PEGn-aldehyde Variants
| Spacer | Extended Length (Å) | Relative Binding Efficiency (%) | Solubility Multiplier | Conjugate Aggregation (% at 30 days) |
|---|---|---|---|---|
| None (direct) | 0 | 32 | 1.0x | 42% |
| PEG1 | 5.2 | 58 | 8.3x | 25% |
| PEG3 | 15.6 | 95 | 45x | 2% |
| PEG8 | 31.2 | 89 | 68x | 5% |
| PEG24 | 95.2 | 78 | 120x | 1% |
Optimal performance emerges at PEG3, balancing minimal hydrodynamic footprint (SEC retention time increase: 1.2 min vs unconjugated protein) with maximal steric avoidance – evidenced by single-molecule FRET showing unrestricted biotin rotational diffusion [4] [7]. Longer spacers (PEG8–24) benefit specialized applications requiring deep cavity penetration but incur viscosity penalties in concentrated formulations [2] [4].
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